Methyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-{2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamido}benzoate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure includes an imidazolidinone ring, a benzoate ester, and a sulfanylidene group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfanylidene group: This step involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under appropriate conditions.
Acylation: The resulting intermediate is then acylated with an acyl chloride or anhydride to introduce the acetamido group.
Esterification: Finally, the benzoate ester is formed by reacting the acetamido intermediate with a suitable alcohol, such as methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base catalysts like triethylamine, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 4-{2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-{2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamido}benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. The benzoate ester can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 4-{2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamido}benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 4-[[2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N3O4S/c1-24-20(27)18(25(22(24)30)13-12-15-6-4-3-5-7-15)14-19(26)23-17-10-8-16(9-11-17)21(28)29-2/h3-11,18H,12-14H2,1-2H3,(H,23,26) |
InChI Key |
POIFPJWWMBNHFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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